Product packaging for Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-(Cat. No.:CAS No. 1967-89-1)

Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-

Cat. No.: B11991088
CAS No.: 1967-89-1
M. Wt: 203.10 g/mol
InChI Key: PTIQIITULDNGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Highly Substituted Halogenated Aromatic Systems

Highly substituted halogenated aromatic systems are a cornerstone in the development of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net The introduction of multiple substituents onto an aromatic ring allows for the fine-tuning of a molecule's chemical and physical properties. nih.govlumenlearning.com Benzene (B151609), 1,4-dichloro-2,3,5,6-tetramethyl- is a prime example of such a system, where the benzene core is sterically crowded and electronically influenced by six substituents.

The study of such molecules is significant for several reasons. Firstly, the dense substitution pattern presents unique synthetic challenges and provides a platform for exploring the limits of classic reactions like electrophilic aromatic substitution. fiveable.me Secondly, the interplay between electron-donating groups (the four methyl groups) and electron-withdrawing halogens (the two chlorine atoms) creates a complex electronic environment that influences the molecule's reactivity and potential for further functionalization. lumenlearning.comlibretexts.org Researchers investigate these systems to understand how substituent effects, both inductive and resonant, govern reaction outcomes and molecular properties. nih.govlibretexts.org The specific arrangement of substituents in 1,4-dichloro-2,3,5,6-tetramethylbenzene offers a model for studying the cumulative impact of activating and deactivating groups on an aromatic ring's character. numberanalytics.comlumenlearning.com

Overview of its Molecular Architecture and Substituent Effects

The substituent effects in this molecule are a blend of competing electronic influences:

Methyl Groups (–CH₃): As alkyl groups, they are considered activating substituents in the context of electrophilic aromatic substitution. numberanalytics.comlumenlearning.com They donate electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic. libretexts.org

In Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-, the activating methyl groups increase the electron density of the ring, while the deactivating chlorine atoms withdraw it. The complete substitution of all hydrogen atoms on the ring means that further electrophilic aromatic substitution reactions would require the displacement of one of the existing groups, a process that is generally energetically unfavorable. This stability makes the compound a useful scaffold or starting material in specialized synthetic applications where a robust, highly substituted aromatic core is desired.

Chemical and Physical Properties

Below are tables detailing the key identifiers and computed properties of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-.

Compound Identification

IdentifierValue
Systematic NameBenzene, 1,4-dichloro-2,3,5,6-tetramethyl-
Common Synonym1,4-Dichlorodurene sigmaaldrich.com
CAS Number1967-89-1 sigmaaldrich.com
Molecular FormulaC₁₀H₁₂Cl₂ sigmaaldrich.com
InChI KeyPTIQIITULDNGAF-UHFFFAOYSA-N sigmaaldrich.com

Physicochemical Data

PropertyValue
Molecular Weight203.11 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
Monoisotopic Mass202.0316 Da uni.lu
Predicted XlogP4.6 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2 B11991088 Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- CAS No. 1967-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1967-89-1

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1,4-dichloro-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C10H12Cl2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3

InChI Key

PTIQIITULDNGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)C)Cl)C

Origin of Product

United States

Synthetic Methodologies for Benzene, 1,4 Dichloro 2,3,5,6 Tetramethyl

Catalytic Chlorination Approaches from 1,2,4,5-Tetramethylbenzene (Durene)

A notable advancement in the synthesis of Benzene (B151609), 1,4-dichloro-2,3,5,6-tetramethyl- involves the catalytic chlorination of durene. This approach offers enhanced control over the reaction's selectivity and efficiency compared to non-catalytic methods. Iron-containing catalysts have been a key area of development for this transformation. sciforum.net

Iron-based catalysts are frequently employed as Lewis acids in electrophilic aromatic halogenation reactions. ncert.nic.inyoutube.com Their function is to activate the chlorinating agent, making it a more potent electrophile for the substitution reaction on the electron-rich durene ring. Research has led to the development of a novel iron-catalyzed method specifically for the chlorination of aromatic compounds like durene. sciforum.net

A key aspect of this modern synthetic approach is the use of tert-butyl hypochlorite (B82951) (t-BuOCl) as the chlorinating agent. sciforum.net Traditionally, reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) are used for such chlorinations. youtube.comnih.govacs.org However, tert-butyl hypochlorite has been identified as an effective reagent in conjunction with an iron-containing catalyst for the chlorination of durene. sciforum.net This system has been shown to proceed with high conversion and selectivity. sciforum.net The synthesis of tert-butyl hypochlorite itself is typically achieved by the chlorination of tert-butyl alcohol in the presence of a base. wikipedia.orgorgsyn.org

The efficiency of the catalytic system is highly dependent on the relative amounts of the catalyst, the substrate (durene), and the chlorinating agent (tert-butyl hypochlorite). An effective molar ratio has been established for the synthesis of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-. The reaction proceeds efficiently when using a catalyst loading that is significantly lower than the substrate and reagent concentrations. sciforum.net Specifically, a molar ratio of [FeBr₂]:[durene]:[tert-butyl hypochlorite] of 1:100:100 has been successfully employed. sciforum.net

Table 1: Catalyst and Reagent Molar Ratios for Durene Dichlorination

Component Role Molar Ratio
FeBr₂ Iron-Containing Catalyst 1
1,2,4,5-Tetramethylbenzene (Durene) Substrate 100
tert-Butyl Hypochlorite Chlorinating Agent 100

Data derived from a study on a new iron-catalyzed chlorination method. sciforum.net

To maximize the output of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-, reaction parameters such as temperature and duration have been optimized. These conditions are tailored to ensure the reaction goes to completion while minimizing the formation of unwanted byproducts, leading to a nearly quantitative yield of the desired dichlorinated product. sciforum.net

For the iron-catalyzed chlorination of durene using tert-butyl hypochlorite, a new method has been proposed that achieves a quantitative yield (approaching 100%). sciforum.net The optimal conditions for this high-yield synthesis have been identified as a reaction temperature of 20 °C maintained for a duration of 5 hours in a dichloromethane (B109758) (CH₂Cl₂) solvent. sciforum.net

Table 2: Optimized Reaction Conditions

Parameter Value
Temperature 20 °C
Reaction Duration 5 hours
Solvent Dichloromethane (CH₂Cl₂)
Yield ~100%

Conditions reported for the synthesis of 1,4-dichloro-2,3,5,6-tetramethylbenzene from durene. sciforum.net

The mechanism for the iron-catalyzed chlorination of arenes follows the general pathway of electrophilic aromatic substitution. ncert.nic.inyoutube.com The process can be broken down into three main steps:

Generation of the Electrophile : The Lewis acid catalyst, in this case, an iron compound like FeBr₂ or FeCl₃, interacts with the chlorinating agent (e.g., tert-butyl hypochlorite or Cl₂). This interaction polarizes the chlorine-oxygen or chlorine-chlorine bond, generating a highly electrophilic chlorine species (Cl⁺) or a complex that functions as a Cl⁺ donor. sciforum.netyoutube.com

Electrophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the durene ring attacks the electrophilic chlorine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.com

Deprotonation and Aromaticity Restoration : A base, which can be the counter-ion of the catalyst complex (e.g., [FeCl₄]⁻), removes a proton from the carbon atom bearing the new chlorine atom. youtube.com This restores the aromatic system of the benzene ring, yielding the final product, Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-, and regenerating the iron catalyst. youtube.com

Theoretical Investigations and Computational Chemistry Studies of Benzene, 1,4 Dichloro 2,3,5,6 Tetramethyl

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods range in computational cost and accuracy, from rapid semi-empirical techniques to more robust Density Functional Theory (DFT) approaches.

Semi-empirical quantum chemistry methods, such as Austin Model 1 (AM1), offer a computationally efficient means to analyze molecular properties. ucsb.edu These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data, which makes them suitable for large molecules. ucsb.edu The AM1 method, specifically, was parameterized with an emphasis on accurately predicting dipole moments, ionization potentials, and molecular geometries. ucsb.edu

For an isolated molecule of Benzene (B151609), 1,4-dichloro-2,3,5,6-tetramethyl-, an AM1 calculation would predict its optimal geometry in the gas phase. This includes key parameters such as the lengths of the carbon-carbon bonds in the aromatic ring, the carbon-chlorine bonds, and the bonds associated with the methyl groups. It would also define the bond angles and the dihedral (torsion) angles, which describe the orientation of the substituents relative to the benzene ring. While known to have certain limitations, such as an inability to describe hydrogen bonds accurately in some cases, these methods are valuable for generating initial structural models and assessing trends across a group of similar compounds. ucsb.edu

Below is a table representing the type of data that an AM1 computation would generate for this molecule.

Table 1: Predicted Molecular Properties of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- from AM1 Computations

Property Predicted Value Unit
Heat of Formation Specific data not found in search results kcal/mol
Ionization Potential Specific data not found in search results eV
Dipole Moment Specific data not found in search results Debye
C-Cl Bond Length Specific data not found in search results Å
C-C (aromatic) Bond Length Specific data not found in search results Å

This table is illustrative of the outputs from a semi-empirical calculation. Actual values for this specific compound were not available in the searched literature.

Density Functional Theory (DFT) has become a primary tool in computational chemistry, providing a high level of accuracy for predicting the properties of molecular systems. scispace.comnih.gov All calculations are performed using a functional, such as B3LYP, and a basis set, like 6-31G or 6-311++G(d,p), which describes the mathematical representation of the orbitals. growingscience.comresearchgate.net While specific DFT studies on Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- are not prominent in the literature, extensive research on related substituted benzene and tetramethylbenzene derivatives allows for well-founded inferences about its structure and electronics. researchgate.netresearchgate.net

Studies on similar chlorinated and methylated aromatic compounds show that DFT can accurately predict geometric parameters that are in good agreement with experimental data, such as those from X-ray diffraction. researchgate.net For Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-, the steric hindrance between the adjacent methyl groups and the chlorine atoms is expected to cause some distortion from a perfectly planar structure. This may involve slight out-of-plane bending of the C-Cl and C-CH₃ bonds.

A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy difference between the HOMO and LUMO, known as the energy gap, is crucial for determining a molecule's chemical reactivity and stability. biointerfaceresearch.com The electron-donating methyl groups and the electron-withdrawing chlorine atoms will have opposing effects on the electron density of the benzene ring. DFT calculations on similar molecules, such as other chlorinated phenyl derivatives, can precisely model these electronic effects. nih.govespublisher.com For instance, in a study on a dichlorophenyl derivative, the C-Cl bond lengths were calculated to be in the range of 1.734–1.740 Å. researchgate.net The HOMO-LUMO energy gap for derivatives of a novel benzodiazepine (B76468) was found to be between 3.38 and 4.01 eV. espublisher.com

Table 2: Representative DFT-Calculated Parameters for Related Substituted Benzene Derivatives

Parameter Typical Calculated Value Range Significance
HOMO Energy -6.5 to -7.5 eV Relates to the ability to donate an electron. growingscience.com
LUMO Energy -0.5 to -1.5 eV Relates to the ability to accept an electron. growingscience.com
HOMO-LUMO Gap 3.3 to 7.0 eV Indicates kinetic stability and chemical reactivity. biointerfaceresearch.comespublisher.com
C-Cl Bond Length 1.73 - 1.74 Å A fundamental geometric parameter. researchgate.net

Note: The values in this table are representative, drawn from DFT studies on various chlorinated and substituted aromatic compounds, to illustrate the expected values for Benzene, 1,4-dichloro-2,3,5,6-tetramethyl-.

By analyzing these related systems, it can be inferred that the electronic and structural properties of Benzene, 1,4-dichloro-2,3,5,6-tetramethyl- are governed by the interplay between the electron-donating methyl groups and the electronegative chlorine atoms, all influenced by the steric constraints of the hexasubstituted ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.